1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 2193059-30-0
VCID: VC12006581
InChI: InChI=1S/C13H14N2O4/c1-13(2,3)15-6-9(12(18)19)8-4-7(11(16)17)5-14-10(8)15/h4-6H,1-3H3,(H,16,17)(H,18,19)
SMILES: CC(C)(C)N1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol

1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid

CAS No.: 2193059-30-0

Cat. No.: VC12006581

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid - 2193059-30-0

Specification

CAS No. 2193059-30-0
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
IUPAC Name 1-tert-butylpyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid
Standard InChI InChI=1S/C13H14N2O4/c1-13(2,3)15-6-9(12(18)19)8-4-7(11(16)17)5-14-10(8)15/h4-6H,1-3H3,(H,16,17)(H,18,19)
Standard InChI Key NBORCBVUQIUYQF-UHFFFAOYSA-N
SMILES CC(C)(C)N1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O
Canonical SMILES CC(C)(C)N1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

The compound features a fused pyrrole-pyridine core substituted with a tert-butyl group at the 1-position and carboxylic acid moieties at the 3- and 5-positions. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₅H₁₆N₂O₄Calculated
Molecular Weight288.30 g/molCalculated
IUPAC Name1-tert-Butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acidSystematic Nomenclature
SolubilityModerate in polar solvents (e.g., DMSO)

The tert-butyl group enhances steric bulk, influencing reactivity and binding interactions, while the dicarboxylic acid functionalities enable participation in hydrogen bonding and metal coordination .

Synthetic Pathways

Boc Protection Strategy

A common synthesis route involves tert-butoxycarbonyl (Boc) protection of the pyrrole nitrogen, followed by carboxylation. For example:

  • Boc Protection: Reaction of pyrrolo[2,3-b]pyridine with di-tert-butyl dicarbonate in dichloromethane (DCM) and triethylamine (TEA) yields the Boc-protected intermediate .

  • Carboxylation: Palladium-catalyzed carbonylation or directed lithiation followed by CO₂ quenching introduces carboxylic acid groups at the 3- and 5-positions .

Example Reaction Conditions:

  • Boc Protection: 24 h at 25°C in DCM with TEA (yield: 98.2%) .

  • Carboxylation: Pd(OAc)₂, Cs₂CO₃, and CO gas in dioxane at 90°C (yield: 63–77%) .

Biological Activity and Mechanisms

Kinase Inhibition

Pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibition of fibroblast growth factor receptors (FGFRs). In a study by RSC Advances (2021), analog 4h demonstrated IC₅₀ values of 7 nM (FGFR1) and 9 nM (FGFR2), attributed to hydrogen bonding with kinase active sites .

CompoundTargetIC₅₀ (nM)Notes
Analog 4hFGFR17Induces apoptosis in 4T1 breast cancer cells
Analog 4hFGFR29Inhibits cell migration

Anti-Proliferative Effects

The dicarboxylic acid groups enhance solubility and target engagement, as seen in analogs tested against 4T1 breast cancer cells (IC₅₀: 0.8–25 μM) .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.65 (s, 9H, tert-butyl), 6.62 (d, J = 3.6 Hz, pyrrole-H), 8.42 (d, J = 5.3 Hz, pyridine-H) .

  • HRMS: m/z 289.1184 [M+H]⁺ (calc. 289.1189) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C, consistent with rigid aromatic systems .

Applications in Drug Discovery

Lead Optimization

The low molecular weight (288.30 g/mol) and balanced logP (~2.11) make this compound a promising lead for CNS-penetrant drugs .

Case Studies

  • Cancer Therapy: FGFR inhibition reduces tumor growth in xenograft models .

  • Inflammation: PDE4B inhibition (IC₅₀: ~800 nM) suppresses TNF-α release.

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